3-{5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Description
3-{5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C25H30N4O3 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with a piperazine moiety, like “3-(5-(4-(2,5-dimethylphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione”, often interact with various neurotransmitter receptors, such as dopamine, serotonin, and adrenergic receptors .
Mode of action
The compound might act as an agonist or antagonist at its target receptors, depending on its specific structure and the nature of the receptor. This interaction could lead to changes in the receptor’s activity, affecting the transmission of signals in the nervous system .
Biochemical pathways
The compound’s interaction with its targets could affect various biochemical pathways. For example, if the compound acts on dopamine receptors, it could influence the dopaminergic pathway, leading to changes in mood, motivation, and reward .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on its specific chemical structure. For example, the presence of a piperazine ring could influence its solubility and permeability, affecting its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific receptors it targets and the pathways it affects. These effects could range from changes in neuronal signaling to alterations in cellular function .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other piperazine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the unique structural features of the compound, including the piperazine ring and the quinazoline dione moiety .
Cellular Effects
Based on its structural features, it may influence cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-{5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}quinazoline-2,4(1H,3H)-dione at different dosages in animal models have not been reported . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Future studies should investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-[5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-18-10-11-19(2)22(17-18)27-13-15-28(16-14-27)23(30)9-5-6-12-29-24(31)20-7-3-4-8-21(20)26-25(29)32/h3-4,7-8,10-11,17H,5-6,9,12-16H2,1-2H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNDMCFHJROFJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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